molecular formula C24H20ClN3O3S2 B2866824 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 896675-91-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No. B2866824
CAS RN: 896675-91-5
M. Wt: 498.01
InChI Key: BERRNZNTCYZLIT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a dihydroquinoline ring. Thiazole rings are common in biologically active natural products and pharmaceutically important compounds .


Synthesis Analysis

The synthesis of similar compounds often involves metalation reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions .


Chemical Reactions Analysis

The thiazole ring in the compound can undergo various reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole-containing compounds often have interesting properties that make them useful in pharmaceutical applications .

Scientific Research Applications

While specific applications for “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide” are not readily available, we can explore the potential applications based on the general properties and activities of benzothiazole derivatives. Here’s a comprehensive analysis focusing on six unique applications:

Agricultural Chemicals

Benzothiazole derivatives have been extensively researched for their use in agriculture. They exhibit a broad spectrum of biological activities, such as antibacterial , antiviral , and herbicidal properties. These compounds can be used to develop new agrochemicals that help in managing crop diseases and pests .

Anticancer Agents

Studies have shown that benzothiazole derivatives can act as potential anticancer agents. They have been evaluated for their effectiveness in inhibiting the proliferation of various cancer cell lines, making them promising candidates for cancer therapy .

Anti-inflammatory Agents

The anti-inflammatory properties of benzothiazole derivatives make them suitable for the development of new medications that can treat chronic inflammation, which is often associated with various diseases, including cancer .

Antimicrobial Activity

Benzothiazole compounds have significant antimicrobial activity, making them useful in the synthesis of new drugs for treating infections caused by drug-resistant strains of bacteria .

Enzyme Inhibition

These derivatives can serve as enzyme inhibitors, which is crucial in the treatment of diseases where enzyme activity needs to be regulated or reduced. They can be designed to target specific enzymes involved in disease pathways .

Fluorescent Materials

Due to their structural properties, benzothiazole derivatives can be used to create fluorescent materials for imaging reagents. This application is valuable in both medical diagnostics and research, where visualization of biological processes is required .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the presence of the thiazole ring .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S2/c1-15-8-13-19(25)22-21(15)26-24(32-22)27-23(29)17-9-11-18(12-10-17)33(30,31)28-14-4-6-16-5-2-3-7-20(16)28/h2-3,5,7-13H,4,6,14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERRNZNTCYZLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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